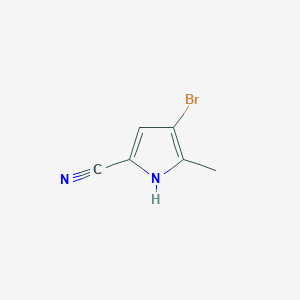

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile

描述

4-Bromo-5-methyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole derivative featuring a bromine atom at position 4, a methyl group at position 5, and a carbonitrile moiety at position 2. Pyrroles are aromatic heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich nature and reactivity . The carbonitrile group enhances the compound’s utility as a synthetic intermediate, particularly in cross-coupling reactions .

Structure

2D Structure

属性

IUPAC Name |

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-4-6(7)2-5(3-8)9-4/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHUOCGIYKCJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Specific Preparation Routes

Halogenation and Pyrrole Formation via DIPEA-Mediated Reactions

A patented process describes the use of DIPEA (N,N-Diisopropylethylamine) as a base in the synthesis of arylpyrrole compounds, including halogenated derivatives similar to 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile. The process involves:

- Step A: Reaction of suitable precursors (such as compounds with nitrile and aryl substituents) with 2,3-dihalopropionitrile or 2-haloacrylonitrile in the presence of DIPEA to form intermediate pyrrole structures.

- Step B: Subsequent bromination using bromine (Br2) in the presence of DIPEA to selectively introduce the bromine at the 4-position of the pyrrole ring.

- Step C: Further functionalization steps such as reaction with di(C1-C4-alkoxy)methane and phosphoryl chloride (POCl3) or POCl3/DMF mixtures to refine the pyrrole core.

This method offers controlled bromination and efficient pyrrole ring formation under mild conditions, with DIPEA serving as a non-nucleophilic base to facilitate these transformations.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

Literature reports a synthetic scheme involving palladium-catalyzed cross-coupling reactions to build complex pyrrole derivatives. Although the exact compound differs slightly (e.g., 4-bromo-5-fluoro-1H-pyrrole-2-carbonitrile analogs), the methodology is relevant:

- Starting from methyl 4-bromo-5-fluoro-2-nitrobenzoate, palladium-catalyzed coupling with ethynyltrimethylsilane followed by deprotection yields key intermediates.

- Reduction and condensation steps then afford substituted pyrrole carbonitriles.

- Hydrolysis and functional group interconversions finalize the target compound.

This route highlights the utility of palladium catalysis in introducing halogens and nitrile groups on pyrrole rings, adaptable to the synthesis of this compound by adjusting starting materials and substituents.

Direct Bromination of 5-Methyl-1H-pyrrole-2-carbonitrile

A straightforward approach involves starting from 5-methyl-1H-pyrrole-2-carbonitrile, which can be brominated selectively at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. This reaction requires careful monitoring to avoid over-bromination or substitution at undesired positions.

- The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile.

- Temperature control and stoichiometric bromine addition ensure selectivity.

- Purification by recrystallization or chromatography yields the desired 4-bromo derivative.

While this method is conceptually simple, it demands precise control to achieve high purity and yield.

Preparation Data and Solubility Formulations

A detailed formulation table from a biochemical supplier provides solubility and stock solution preparation data relevant to handling and formulation of this compound:

| Stock Solution Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 5.4048 | 27.0241 | 54.0482 |

| 5 mM | 1.081 | 5.4048 | 10.8096 |

| 10 mM | 0.5405 | 2.7024 | 5.4048 |

These data assist in preparing solutions for in vitro or in vivo studies, with solvents including DMSO, PEG300, Tween 80, corn oil, and water used sequentially to achieve clear formulations.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| DIPEA-mediated multi-step synthesis | DIPEA, 2,3-dihalopropionitrile, Br2, POCl3 | Controlled bromination, mild base | Multi-step, requires base control |

| Palladium-catalyzed cross-coupling | Pd catalyst, ethynyltrimethylsilane, TBAF | High selectivity, versatile | Requires expensive catalysts |

| Direct bromination of pyrrole | Br2 or NBS, inert solvent, temperature control | Simple, direct approach | Risk of over-bromination |

Research Findings and Notes

- The bromide substituent on the pyrrole ring is critical for biological activity in related compounds, emphasizing the importance of selective bromination in synthesis.

- The use of DIPEA as a base in synthesis steps improves reaction efficiency and selectivity for halogenation and ring formation.

- Palladium-catalyzed methods allow for the introduction of diverse substituents, potentially enabling structural analog synthesis for activity optimization.

- Solubility and formulation data are essential for practical applications of the compound in biological assays and in vivo studies.

化学反应分析

Types of Reactions

4-bromo-5-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include pyrrole derivatives with oxidized functional groups such as carboxylic acids or aldehydes.

Reduction Reactions: Products include amine derivatives of the original compound.

科学研究应用

Chemistry

4-Bromo-5-methyl-1H-pyrrole-2-carbonitrile serves as a building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and can undergo various reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation Reactions : Can yield pyrrole derivatives with carboxylic acid functionalities.

- Reduction Reactions : Reduction of the cyano group can lead to amines or other derivatives .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule . It shows promise in:

- Drug Development : Derivatives have been explored for their efficacy as enzyme inhibitors and receptor modulators, particularly in anticancer therapies.

- Antimicrobial Activity : Studies indicate potential antibacterial and antifungal properties .

Medicine

Research into therapeutic applications includes:

- Anticancer Properties : Investigations into the compound's ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Studies assessing its role in modulating inflammatory pathways .

Industry

The compound is also utilized in the production of:

- Agrochemicals : Its derivatives are being explored for insecticidal properties.

- Dyes and Pigments : Due to its unique chemical structure, it can serve as a precursor in dye synthesis .

Data Table of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | NaH, K2CO3 |

| Oxidation | Conversion to carboxylic acids | KMnO4, CrO3 |

| Reduction | Conversion of cyano group to amines | LiAlH4, H2 (catalyst) |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined various pyrrole derivatives, including this compound. The results indicated significant inhibition of cancer cell lines, suggesting that modifications to the pyrrole structure could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Research conducted by the International Journal of Antimicrobial Agents highlighted the antimicrobial activity of several pyrrole derivatives against common bacterial strains. The study found that compounds similar to this compound exhibited notable effectiveness, paving the way for further exploration in drug development.

作用机制

The mechanism of action of 4-bromo-5-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

相似化合物的比较

Structural and Electronic Comparisons

The following table summarizes structurally related pyrrole and heteroaromatic carbonitriles, highlighting key substituents and their effects:

Electronic Effects :

- Bromine (4-Br) in the target compound deactivates the pyrrole ring, directing electrophiles to the less-substituted positions.

- Methyl (5-Me) donates electrons via hyperconjugation, counterbalancing bromine’s deactivation .

- Carbonitriles (2-CN) withdraw electrons, stabilizing the ring but reducing nucleophilicity compared to esters or amines .

Key Observations :

- Bromine and methyl groups in the target compound likely confer moderate thermal stability and solubility in aprotic solvents.

- Iodo analogs (e.g., 5-Iodo-1H-pyrrole-2-carbonitrile) exhibit higher reactivity in metal-catalyzed reactions due to iodine’s superior leaving-group ability .

- Bulky substituents (e.g., benzoyl, indole) reduce solubility but enhance binding affinity in biological systems .

Research Findings and Trends

- Reactivity : Brominated pyrroles are pivotal in cross-coupling reactions. For example, 5-bromo-4-methylpyridine-2-carbonitrile (CAS 886364-86-9) is utilized in pharmaceutical synthesis .

- Biological Activity: Amino-substituted pyrrole carbonitriles (e.g., 2-amino-4-aryl derivatives) show promise as fluorescent probes or enzyme inhibitors .

- Structural Insights: X-ray crystallography and NMR (e.g., ¹H, ¹³C) are critical for confirming substitution patterns, as seen in studies of 4-amino-5-benzoyl derivatives .

生物活性

4-Bromo-5-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound that belongs to the pyrrole family, characterized by its unique bromine and cyano substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are often associated with similar pyrrole derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is defined by the presence of a bromine atom at the 4-position and a methyl group at the 5-position of the pyrrole ring, along with a cyano group at the 2-position. This configuration contributes to its chemical reactivity and potential biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₄BrN₃ |

| Molecular Weight | 188.01 g/mol |

| Structure | Structure |

| Classification | Heterocyclic Compound |

The biological activity of pyrrole derivatives, including this compound, is often linked to their ability to interact with various biological targets. The mechanisms include:

- Enzyme Inhibition : Pyrrole compounds can inhibit key enzymes involved in cellular processes, potentially leading to anticancer or antimicrobial effects.

- Receptor Binding : Similar compounds have shown affinity for growth factor receptors, suggesting that this compound may also interact with such targets, influencing signaling pathways related to cell proliferation and survival.

- Membrane Interaction : The structural features of pyrroles allow them to integrate into lipid bilayers, affecting membrane integrity and function.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Pyrroles are known for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens.

| Pathogen | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL |

| Escherichia coli | 4.69 - 22.9 µM |

| Candida albicans | MIC values ranging from |

| 16.69 to 78.23 µM |

Anticancer Potential

Studies on related pyrrole derivatives have suggested potential anticancer properties through their interactions with tyrosine kinases and other cancer-related pathways. For instance, derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines.

Case Studies

- In Vitro Studies : A study investigating similar pyrrole derivatives found that they significantly inhibited the growth of cancer cell lines by interfering with ATP-binding domains of receptors like EGFR and VEGFR2 . This suggests that this compound may possess similar inhibitory effects.

- Antimicrobial Testing : Research on pyrrole-based compounds has consistently shown their effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。